molecular formula C14H20N2O6S B082325 Bis(3-hydroxy-p-tolylammonium) sulphate CAS No. 10422-66-9

Bis(3-hydroxy-p-tolylammonium) sulphate

Cat. No.: B082325
CAS No.: 10422-66-9
M. Wt: 344.39 g/mol
InChI Key: DFXDIGLMOMCJFC-UHFFFAOYSA-N
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Description

Bis(3-hydroxy-p-tolylammonium) sulphate is a diammonium sulphate salt comprising two 3-hydroxy-p-tolylammonium cations and one sulphate anion. The cation is derived from 3-hydroxy-p-toluidine, featuring a hydroxyl group (-OH) and a methyl group (-CH₃) on the aromatic ring. This structural arrangement imparts unique physicochemical properties, such as enhanced hydrogen-bonding capacity and solubility in polar solvents.

The compound’s applications likely intersect with pharmaceuticals, catalysis, or materials science, given the prevalence of aromatic ammonium salts in these fields. For instance, hydroxylammonium sulphate () is a known reducing agent, while quaternary ammonium salts (e.g., ) are surfactants or phase-transfer catalysts .

Properties

CAS No.

10422-66-9

Molecular Formula

C14H20N2O6S

Molecular Weight

344.39 g/mol

IUPAC Name

5-amino-2-methylphenol;sulfuric acid

InChI

InChI=1S/2C7H9NO.H2O4S/c2*1-5-2-3-6(8)4-7(5)9;1-5(2,3)4/h2*2-4,9H,8H2,1H3;(H2,1,2,3,4)

InChI Key

DFXDIGLMOMCJFC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)O.CC1=C(C=C(C=C1)N)O.OS(=O)(=O)O

Canonical SMILES

CC1=C(C=C(C=C1)N)O.CC1=C(C=C(C=C1)N)O.OS(=O)(=O)O

Other CAS No.

10422-66-9

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

(a) Bis(trimethylphenylammonium) µ-oxalato-bis[oxidodiperoxidomolybdate(VI)] ()
  • Structure : Contains two trimethylphenylammonium cations paired with a molybdate-oxalate complex. Unlike Bis(3-hydroxy-p-tolylammonium) sulphate, this compound lacks hydroxyl groups but shares the bis-ammonium motif.
  • Properties: Crystallizes in a monoclinic system (P21/n) with a molecular weight of 712.32 g/mol.
  • Applications : Used in oxidation catalysis, leveraging the molybdate-peroxo complex .
(b) Bis((3-(methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium) Sulphate ()
  • Structure : Features methacryloyloxy-functionalized ammonium cations. The sulphate anion is common, but the cationic side chains are reactive, enabling polymerization.
  • Properties: Higher molecular weight (C₂₆H₄₉NO₃S, 455.74 g/mol) and hydrophobicity compared to this compound.
  • Applications: Potential use in polymer chemistry or as a crosslinking agent .
(c) Hydroxylammonium Sulphate ()
  • Structure : Simpler, with two hydroxylammonium cations (NH₃OH⁺) and one sulphate anion.
  • Properties : High water solubility (228 g/100 mL at 20°C) and thermal instability (decomposes at ~120°C). The absence of aromatic rings reduces UV absorption.
  • Applications : Industrial reducing agent and precursor in organic synthesis .
(d) Hexadecyltrimethylammonium p-Toluenesulfonate ()
  • Structure : A quaternary ammonium salt with a long alkyl chain (C₁₆H₃₃) and p-toluenesulfonate counterion.
  • Properties : Acts as a surfactant (critical micelle concentration ~0.1 mM). The alkyl chain enhances lipophilicity, unlike the hydrophilic -OH groups in this compound.
  • Applications : Detergents, emulsifiers, and DNA extraction protocols .

Physicochemical Properties Comparison

Property This compound Hydroxylammonium Sulphate Bis(trimethylphenylammonium) Molybdate
Molecular Weight ~400–450 g/mol (estimated) 164.14 g/mol 712.32 g/mol
Solubility High in polar solvents (e.g., water, DMF) Very high in water Moderate in organic solvents
Thermal Stability Likely stable up to 150–200°C Decomposes at ~120°C Stable up to 250°C (anion-dependent)
Key Functional Groups -OH, aromatic ring, ammonium -NH₃OH⁺, sulphate Trimethylphenyl, peroxo-molybdate

Analytical Characterization

  • Spectroscopy : ¹H-NMR and ¹³C-NMR () would resolve aromatic protons and hydroxyl groups in this compound. IR spectroscopy could confirm sulphate (S-O) and -OH stretches .
  • Crystallography : Single-crystal X-ray diffraction (as in ) would elucidate hydrogen-bonding networks and anion-cation interactions .

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